![molecular formula C19H22ClNO5 B4670337 N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4670337.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by a team of researchers led by David E. Nichols in 1992. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs like LSD and psilocybin.
Mechanism of Action
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of drugs like LSD and psilocybin. N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is thought to bind to the receptor in a similar way to these drugs, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide are largely mediated by its actions on the serotonin 5-HT2A receptor. Activation of this receptor leads to changes in the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. These changes are thought to underlie the hallucinogenic effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide and other drugs that act on this receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide in lab experiments is that it is a highly selective agonist of the serotonin 5-HT2A receptor. This means that it can be used to study the specific effects of this receptor without the confounding effects of other receptors. However, one limitation of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring hallucinogens.
Future Directions
There are several future directions for research on N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide and related compounds. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of mood disorders such as depression and anxiety. Another area of interest is the study of the effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide on other neurotransmitter systems, such as the endocannabinoid system. Finally, further research is needed to fully understand the mechanisms underlying the hallucinogenic effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide and related compounds.
Scientific Research Applications
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the brain. It has been used as a tool to investigate the role of the serotonin 5-HT2A receptor in mediating the effects of hallucinogens. N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide has also been used in studies exploring the relationship between serotonin receptors and mood disorders such as depression and anxiety.
properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5/c1-12-9-14(20)5-6-15(12)26-8-7-21-19(22)13-10-16(23-2)18(25-4)17(11-13)24-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCSTLYABSVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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